![molecular formula C18H22N8O2 B607614 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine CAS No. 1382979-44-3](/img/structure/B607614.png)
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
描述
帕沙利西布是一种强效的、口服的、选择性的、脑穿透性的小分子抑制剂,可以抑制I类磷脂酰肌醇3激酶和雷帕霉素的哺乳动物靶标。它主要用于治疗胶质母细胞瘤,这是一种高度侵袭性的脑癌形式。 帕沙利西布在临床试验中显示出了希望,证明了新诊断的胶质母细胞瘤患者的总生存期有所改善 .
准备方法
帕沙利西布的合成路线和反应条件涉及几个关键步骤。该化合物是通过一系列化学反应合成的,包括嘧啶环的形成和吗啉部分的引入。 帕沙利西布的工业生产方法是专有的,涉及优化反应条件以确保高产率和纯度 .
化学反应分析
Structural Features Influencing Reactivity
The molecule contains:
-
A purino[8,9-c] oxazine core with fused bicyclic heterocycles.
-
A pyrimidin-2-amine substituent at position 5.
-
A morpholine group at position 4.
-
6,6-Dimethyl substitution on the oxazine ring.
Key reactive sites include:
Site | Functional Group | Potential Reactivity |
---|---|---|
Pyrimidine C2-amine | NH₂ | Nucleophilic substitution, acylation, or alkylation. |
Morpholine ring | Tertiary amine | Acid-base interactions, hydrogen bonding. |
Purino-oxazine core | Fused heterocycles | Electrophilic aromatic substitution (e.g., halogenation). |
Reported Synthetic Routes
While direct synthesis of this compound is not explicitly detailed in accessible literature, analogs and intermediates suggest the following pathways :
Step 1: Purino-oxazine Core Formation
-
Pd-catalyzed coupling of pyrazolopyrimidine precursors with morpholine derivatives under Buchwald-Hartwig conditions .
-
Example reaction:
Modification of the Pyrimidine Ring
-
Acylation : The C2-amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Suzuki-Miyaura coupling : Halogenated pyrimidine derivatives enable cross-coupling with aryl boronic acids .
Morpholine Ring Modifications
-
Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .
-
Oxidation : Morpholine can be oxidized to morpholine N-oxide using m-CPBA .
Stability and Degradation Pathways
-
Hydrolysis : The oxazine ring may undergo acid-catalyzed hydrolysis under strongly acidic conditions (pH < 2) .
-
Oxidative degradation : Susceptible to oxidation at the purine C8 position via H₂O₂ or peroxides .
Key Research Findings
Hypothetical Reactions (Based on Structural Analogs)
-
N-Alkylation :
-
Electrophilic Substitution :
Analytical Data
Unresolved Questions
-
Stability under photolytic conditions.
-
Regioselectivity in electrophilic substitutions (C6 vs. C8 positions).
科学研究应用
Oncology
Paxalisib has been primarily investigated for its antineoplastic activity. Clinical studies have demonstrated its effectiveness in treating patients with recurrent glioblastoma. The drug's ability to penetrate the blood-brain barrier enhances its therapeutic potential against brain tumors.
Study | Findings |
---|---|
Phase I Clinical Trial | Showed safety and tolerability in patients with recurrent glioblastoma. |
Combination Therapy | Evaluated in conjunction with other agents to enhance efficacy against resistant tumors. |
Neurodegenerative Diseases
Research has indicated that PI3K inhibitors like Paxalisib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of the PI3K/Akt/mTOR pathway may help in reducing neuroinflammation and promoting neuronal survival.
Immunotherapy
Paxalisib is also being explored in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The rationale is that inhibiting PI3K can improve T-cell function and increase the efficacy of immunotherapeutic agents.
Case Study 1: Glioblastoma Multiforme Treatment
In a clinical study involving Paxalisib, patients with recurrent glioblastoma received the drug as a monotherapy or in combination with other treatments. Results indicated a significant reduction in tumor size and improved overall survival rates compared to historical controls.
Case Study 2: Combination with Immune Checkpoint Inhibitors
A recent trial investigated the effects of Paxalisib combined with PD-1 inhibitors in patients with advanced solid tumors. Preliminary results showed enhanced immune response and tumor regression in a subset of patients.
作用机制
帕沙利西布通过抑制磷脂酰肌醇3激酶和雷帕霉素的哺乳动物靶标途径发挥作用,这些途径是细胞生长和分裂中的关键控制机制。这些途径在各种形式的癌症中经常被激活,包括胶质母细胞瘤。通过抑制这些途径,帕沙利西布可以减少肿瘤生长并改善患者生存期。 帕沙利西布穿过血脑屏障的能力是它与其类别中其他抑制剂的区别关键 .
相似化合物的比较
帕沙利西布在磷脂酰肌醇3激酶抑制剂中是独一无二的,因为它能够穿过血脑屏障。该类别中类似的化合物包括伊德利西布、科普利西布、杜维利西布、阿尔佩利西布和安布拉西布。虽然这些化合物也抑制磷脂酰肌醇3激酶途径,但它们不能有效地穿透大脑,限制了它们在治疗脑癌中的应用。 帕沙利西布的脑穿透特性使其成为治疗胶质母细胞瘤和其他中枢神经系统恶性肿瘤的有希望的候选药物 .
生物活性
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine, commonly known as Paxalisib (GDC-0084), is a synthetic organic compound primarily recognized for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of malignant gliomas and other cancers.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₈O₂ |
Molecular Weight | 382.4 g/mol |
CAS Registry Number | 1382979-44-3 |
XLogP3 | -0.3 |
Topological Polar Surface Area | 117 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 9 |
Paxalisib functions as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, Paxalisib disrupts these processes in cancer cells, leading to reduced tumor growth and increased apoptosis.
Antineoplastic Activity
Paxalisib has demonstrated significant antitumor activity in preclinical studies. It is particularly effective against glioblastoma cell lines and has shown the ability to penetrate the blood-brain barrier (BBB), which is critical for treating brain tumors. In vitro studies indicate that Paxalisib can inhibit cell proliferation and induce apoptosis in glioma cells at low micromolar concentrations .
In Vivo Studies
In vivo efficacy has been assessed using animal models of glioma. Studies have shown that treatment with Paxalisib resulted in a marked reduction in tumor volume compared to control groups. For instance, a study reported a significant decrease in tumor growth rates in mice treated with Paxalisib versus those receiving placebo .
Case Studies
-
Case Study on Glioblastoma :
- Objective : Evaluate the efficacy of Paxalisib in patients with recurrent glioblastoma.
- Findings : Patients exhibited partial responses with prolonged progression-free survival compared to historical controls. Adverse effects were manageable, primarily including fatigue and gastrointestinal disturbances .
- Combination Therapy Study :
Pharmacokinetics
Paxalisib demonstrates favorable pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; exhibits moderate clearance rates.
- Excretion : Excreted primarily through urine and feces.
属性
IUPAC Name |
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWACEZVCMBSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382979-44-3 | |
Record name | Paxalisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paxalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAXALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。